![molecular formula C14H9Cl2NO4 B14620021 Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro- CAS No. 58042-02-7](/img/structure/B14620021.png)
Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro- is an organic compound with the molecular formula C14H10Cl2O2 It is a derivative of benzaldehyde, characterized by the presence of a 2,4-dichlorophenyl group and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro- typically involves the nitration of 4-[(2,4-dichlorophenyl)methoxy]benzaldehyde. The nitration process can be carried out using fuming nitric acid as the nitrating agent and fuming sulfuric acid as the solvent . The reaction conditions must be carefully controlled to ensure the selective nitration of the benzaldehyde derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-[(2,4-dichlorophenyl)methoxy]-3-nitrobenzoic acid.
Reduction: Formation of 4-[(2,4-dichlorophenyl)methoxy]-3-aminobenzaldehyde.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
科学的研究の応用
Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s molecular structure allows it to participate in various chemical reactions, influencing its activity and applications.
類似化合物との比較
Similar Compounds
Benzaldehyde, 4-methoxy-:
Benzaldehyde, 4-hydroxy-:
Benzaldehyde, 2,4-dihydroxy-: Contains two hydroxy groups at the 2 and 4 positions.
Uniqueness
Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro- is unique due to the presence of both the 2,4-dichlorophenyl group and the nitro group
特性
CAS番号 |
58042-02-7 |
|---|---|
分子式 |
C14H9Cl2NO4 |
分子量 |
326.1 g/mol |
IUPAC名 |
4-[(2,4-dichlorophenyl)methoxy]-3-nitrobenzaldehyde |
InChI |
InChI=1S/C14H9Cl2NO4/c15-11-3-2-10(12(16)6-11)8-21-14-4-1-9(7-18)5-13(14)17(19)20/h1-7H,8H2 |
InChIキー |
NFYIJPJHRYHWOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])OCC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


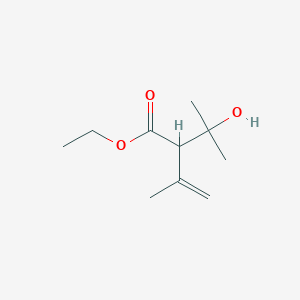
![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
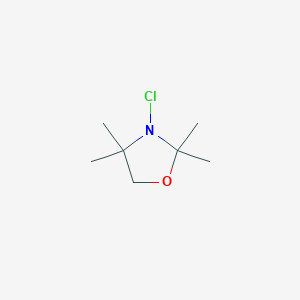
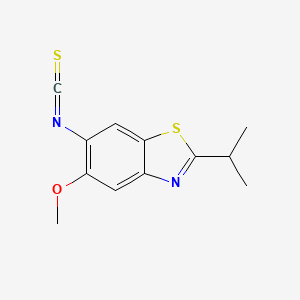
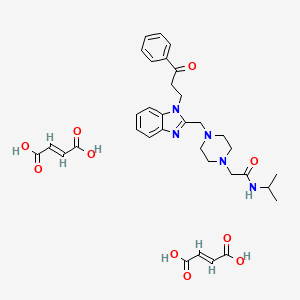
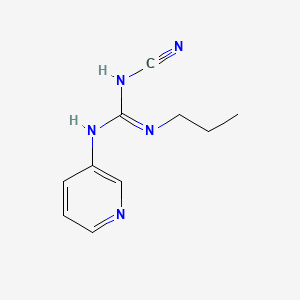


![N-[3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide](/img/structure/B14619980.png)


![5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide](/img/structure/B14619997.png)
![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
